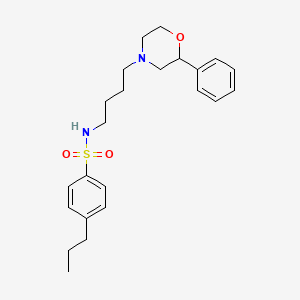![molecular formula C25H23ClN4O3 B2579751 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 923243-71-4](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
The pyrido[3,2-d]pyrimidin-1(2H)-yl moiety has been explored for its potential as an antitubercular agent. Compounds with this structure have shown in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These compounds are particularly valuable in the search for new treatments due to the emergence of multi-drug-resistant strains of Mtb .
Anticancer Activity
Derivatives of pyrido[3,2-d]pyrimidin-1(2H)-yl have been investigated for their potential to inhibit CDK2/cyclin A2, a critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively. Some derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Antimicrobial Properties
The structural framework of pyrido[3,2-d]pyrimidin-1(2H)-yl compounds has also been associated with antimicrobial properties. These molecules have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The combination of anticancer and antibacterial activities in the same molecule is advantageous during cancer therapy, where the risk of bacterial infections is elevated .
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound , have been utilized as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .
Drug-Likeness and ADMET Properties
The drug-likeness of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, is an important aspect of drug development. Compounds with the pyrido[3,2-d]pyrimidin-1(2H)-yl structure have been evaluated for these properties to predict their suitability as drug candidates .
Photosynthesis-Inhibiting Activity
Some derivatives have been studied for their ability to inhibit photosynthesis in plants. This application is relevant in the development of herbicides. The inhibition of photosynthesis can lead to the death of unwanted plants without affecting non-target organisms .
Wirkmechanismus
Target of Action
They can act as inhibitors or activators of these proteins, affecting various biological processes .
Mode of Action
Many pyrimidine derivatives interact with their targets by fitting into the active site of the enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Without specific information on “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide”, it’s difficult to say which biochemical pathways it might affect. Pyrimidine derivatives are often involved in pathways related to cell division and dna synthesis .
Pharmacokinetics
Many pyrimidine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrimidine derivatives often have effects at the cellular level, such as inhibiting cell division or modulating signal transduction pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] } | |
CAS-Nummer |
923243-71-4 |
Produktname |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide |
Molekularformel |
C25H23ClN4O3 |
Molekulargewicht |
462.93 |
IUPAC-Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)
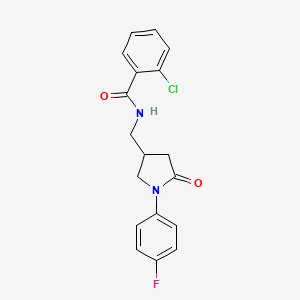
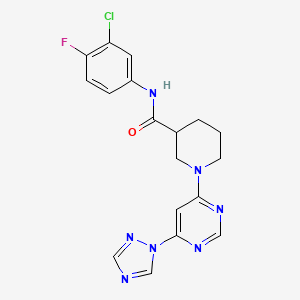

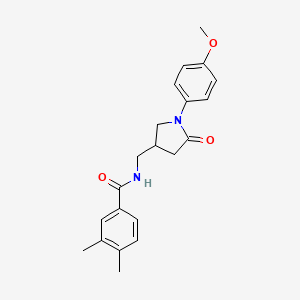
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)
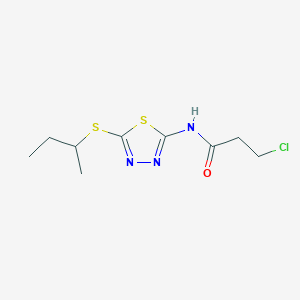
![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)
